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This guide provides an objective comparison of Tranilast versus placebo in the prevention of

restenosis following percutaneous coronary intervention (PCI), based on data from key double-

blind, randomized clinical trials. The following sections detail the quantitative outcomes,

experimental methodologies, and the underlying signaling pathways involved.

Quantitative Data Summary
The clinical efficacy of Tranilast in preventing restenosis has been evaluated in multiple clinical

trials. The data presented below summarizes the key findings from the large-scale PRESTO

trial and the earlier, smaller Japanese TREAT and TREAT-2 trials.

Table 1: Clinical and Angiographic Outcomes of the
PRESTO Trial[1][2]
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Outcome (at 9
months)

Placebo (n=~5742)
Tranilast (300-450
mg BID for 1-3
months) (n=~5742)

P-value

Primary Endpoint

Death, Myocardial

Infarction, or

Ischemia-Driven

Target Vessel

Revascularization

15.8% 15.5% - 16.1% 0.77 to 0.81

Angiographic

Substudy (n=2018)

Minimal Lumen

Diameter (MLD) at

follow-up

1.76 ± 0.77 mm
1.72 to 1.78 ± 0.76 to

0.80 mm
0.49 to 0.89

Intravascular

Ultrasound (IVUS)

Substudy (n=1107)

Plaque Volume at

follow-up
39.3 mm³ 37.5 to 46.1 mm³ 0.16 to 0.72

Adverse Events

Hepatic Laboratory

Test Abnormality
0.2% 11.4% <0.01

Table 2: Angiographic Restenosis Rates in Japanese
Clinical Trials[3][4][5]
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Trial Outcome Placebo
Tranilast (600
mg/day for 3
months)

P-value

TREAT

Restenosis Rate

(≥50% loss of

initial gain)

46.5% (n=71) 14.7% (n=68) <0.0001

TREAT

Restenosis Rate

(≥50% diameter

stenosis)

39.4% 17.6% 0.005

TREAT-2

Restenosis Rate

(≥50% loss of

initial gain)

44.1% (n=127) 18.8% (n=112) 0.00005

TREAT-2

Restenosis Rate

(≥50% diameter

stenosis)

41.9% 25.9% 0.012

Experimental Protocols
Below are the methodologies for the key clinical trials cited in this guide.

PRESTO (Prevention of REStenosis with Tranilast and
its Outcomes) Trial[2][6][7]

Study Design: A multicenter, double-blind, placebo-controlled, randomized trial involving

11,484 patients.

Patient Population: Patients undergoing percutaneous transluminal coronary

revascularization (PTCR) with or without stenting for single or multiple vessels. The lesions

could be de novo or restenotic.

Intervention: Patients were randomized to receive Tranilast (300 mg or 450 mg twice daily

for 1 or 3 months) or a matching placebo. Drug administration was initiated within 4 hours

after a successful PCI.
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Primary Endpoint: The primary endpoint was the composite of death, myocardial infarction,

or ischemia-driven target vessel revascularization within a 9-month follow-up period.

Angiographic and IVUS Substudies: A subset of 2,000 patients was designated for a 9-month

follow-up angiography, with 1,000 of those also undergoing intravascular ultrasound (IVUS).

Quantitative Coronary Angiography (QCA): Minimal lumen diameter (MLD) was measured

to assess the degree of restenosis.

Intravascular Ultrasound (IVUS): Plaque volume was measured to provide a more detailed

assessment of neointimal hyperplasia.

TREAT (Tranilast Restenosis Following Angioplasty
Trial) and TREAT-2 Trials[3][5]

Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.

Patient Population: Patients who had undergone successful percutaneous transluminal

coronary angioplasty (PTCA). The TREAT-2 trial included patients with both de novo and

restenotic lesions.

Intervention: Patients were randomly assigned to receive oral Tranilast (300 mg/day or 600

mg/day in the TREAT trial, and 600 mg/day in the TREAT-2 trial) or a placebo for 3 months.

Primary Endpoint: The primary endpoint was the rate of angiographic restenosis at 3 months,

defined as either ≥50% loss of the initial gain in luminal diameter or a percent diameter

stenosis of ≥50% at follow-up.

Angiographic Assessment: Follow-up coronary angiography was performed at 3 months to

assess for restenosis using a quantitative approach.

Signaling Pathways and Mechanism of Action
Tranilast is believed to exert its anti-restenotic effects by modulating key signaling pathways

involved in vascular smooth muscle cell (VSMC) proliferation and migration, and inflammation.

Inhibition of Growth Factor Signaling
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Tranilast has been shown to interfere with the signaling cascades of potent mitogens such as

Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β), which

are crucial in the development of neointimal hyperplasia following vascular injury.[1][2]
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Caption: Tranilast inhibits PDGF and TGF-β signaling pathways.

Cell Cycle Regulation
Tranilast can influence the cell cycle of vascular smooth muscle cells, leading to an arrest in

the G0/G1 phase. This is partly achieved through the upregulation of the cyclin-dependent

kinase (CDK) inhibitor p21.[3] Some studies suggest this p21 induction may be mediated

through the TGF-β signaling pathway.[4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1681357?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10618558/
https://pubmed.ncbi.nlm.nih.gov/8770315/
https://www.benchchem.com/product/b1681357?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681357?utm_src=pdf-body
https://www.benchchem.com/product/b1681357?utm_src=pdf-body
https://www.ahajournals.org/doi/10.1161/01.RES.84.5.543
https://pmc.ncbi.nlm.nih.gov/articles/PMC1615847/
https://hub.tmu.edu.tw/en/publications/transcriptional-activation-of-p21-by-tranilast-is-mediated-via-tr/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tranilast

TGF-β Pathway

p21 Expression

Induces

CDK2/CDK4 Activity

Inhibits

pRb Phosphorylation

Promotes

G1/S Phase
Progression

Allows

Click to download full resolution via product page

Caption: Tranilast's influence on the cell cycle via p21.

Experimental Workflow: A Generalized Overview
The clinical trials discussed followed a generally consistent workflow from patient enrollment to

data analysis.
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Caption: Generalized workflow of the Tranilast vs. Placebo clinical trials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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